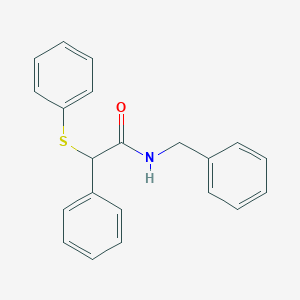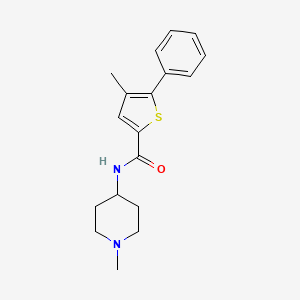![molecular formula C14H11BrClN3O3 B5142795 N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide, also known as BCPIN, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BCPIN is a hydrazide derivative that exhibits a range of biological activities, including antimicrobial, antifungal, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and DNA replication. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been shown to disrupt fungal cell membrane integrity, leading to cell death. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes, respectively. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a variety of microorganisms. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide. One area of interest is the development of new derivatives of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide with improved antimicrobial, antifungal, and antitumor properties. Another area of research is the investigation of the mechanism of action of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide, which may lead to the development of new therapeutic agents. Finally, the potential use of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide as a lead compound for drug discovery in the field of medicinal chemistry is an exciting avenue for future research.
Synthesemethoden
The synthesis of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 2-bromo-4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an acyl hydrazide intermediate, which is then treated with bromine to yield the final product. The synthesis of N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has also been found to be effective against fungal infections, such as Candida albicans. In addition, N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide has demonstrated antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O3/c15-11-7-10(16)1-2-12(11)22-8-13(20)18-19-14(21)9-3-5-17-6-4-9/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRLHOTJQWVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![2-{[4-(2-fluorophenoxy)butyl]amino}ethanol](/img/structure/B5142743.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B5142756.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5142776.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![1-(4-bromophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142784.png)

![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
